2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide
Description
2-Chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide is a chloroacetamide derivative featuring a 4-isopropylphenyl group attached to an ethylamine backbone, with a chloro-substituted acetamide moiety. This structure positions it within a broader class of N-substituted acetamides, which are studied for diverse pharmacological and chemical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[1-(4-propan-2-ylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)11-4-6-12(7-5-11)10(3)15-13(16)8-14/h4-7,9-10H,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHBKRFGXPACOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209672 | |
| Record name | 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790272-31-0 | |
| Record name | 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790272-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide typically involves the reaction of 1-[4-(propan-2-yl)phenyl]ethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane complexes.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Acetamide Derivatives
Key Observations :
- The chloroacetamide group is a common feature, conferring electrophilic reactivity for covalent binding (e.g., enzyme inhibition) .
- Polar groups (e.g., trifluoroethoxy in suvecaltamide, nitro in 9e) modulate solubility and target selectivity .
Key Observations :
- High yields (e.g., 99% for 9d) correlate with electron-donating substituents (e.g., dimethylamino), which enhance reaction efficiency .
Physicochemical Properties
Table 3: NMR and Solubility Data
Key Observations :
- Chloro substituents deshield adjacent protons (e.g., δ 3.55 for CH₂CO in 9c), influencing NMR profiles .
- Trifluoroethoxy groups (suvecaltamide) increase lipophilicity, favoring CNS permeability .
Table 4: Therapeutic Targets and Mechanisms
Key Observations :
Biological Activity
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antidepressant applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound this compound can be classified as a substituted acetamide. Its structure includes a chloro group, which is known to enhance biological activity by improving lipophilicity and membrane permeability. The presence of the isopropyl group on the phenyl ring may also contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar chloroacetamides, providing insights into the biological activity of this compound.
Case Study: Antimicrobial Screening
A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides assessed their effectiveness against various microbial strains, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results indicated:
- Gram-positive bacteria : Strong activity against S. aureus and MRSA.
- Gram-negative bacteria : Moderate effectiveness against E. coli.
- Yeast : Moderate activity against C. albicans.
The study concluded that the biological activity varied significantly with the substituents on the phenyl ring, particularly noting that halogenated derivatives exhibited enhanced lipophilicity, facilitating better penetration through cell membranes .
Antidepressant Activity
The potential antidepressant effects of compounds similar to this compound have been explored in recent research. The synthesis of various antidepressant molecules via metal-catalyzed reactions has been documented, emphasizing the importance of structural modifications in enhancing efficacy.
Research Findings
- Synthesis Techniques : Advanced synthetic methods have been employed to create derivatives with improved antidepressant properties.
- Mechanism of Action : Some studies suggest that these compounds may act on serotonin transporters or related pathways, contributing to their antidepressant effects.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Antidepressant Activity | Key Findings |
|---|---|---|---|
| This compound | Effective against Gram-positive bacteria; moderate against Gram-negative | Potential antidepressant properties | Enhanced lipophilicity aids in cellular uptake |
| N-(4-chlorophenyl)-2-chloroacetamide | Strong against MRSA; less effective on E. coli | Not directly studied | High lipophilicity noted |
| N-(3-bromophenyl)-2-chloroacetamide | Effective against both Gram-positive and yeast | Not directly studied | Significant antimicrobial activity observed |
Q & A
Q. What is the standard synthetic route for 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution between 4-(propan-2-yl)phenethylamine and 2-chloroacetyl chloride. Key steps include:
- Amine Activation : The primary amine reacts with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with yields typically 65–75% .
- Optimization : Temperature control (<10°C) minimizes hydrolysis of the chloroacetamide group. Solvent choice (e.g., THF vs. DCM) impacts reaction rate and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for methyl protons; δ 22–25 ppm for carbons) and chloroacetamide moiety (δ 4.0–4.2 ppm for CH2Cl; δ 165–170 ppm for carbonyl carbon) .
- HRMS : Verify molecular ion [M+H]+ at m/z 268.0871 (calculated for C13H17ClNO+) .
- FT-IR : Peaks at ~1660 cm⁻¹ (amide C=O) and 680 cm⁻¹ (C-Cl stretch) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Moderately lipophilic (logP ~2.8), soluble in DMSO (>50 mg/mL) and ethanol (~10 mg/mL), but poorly in aqueous buffers (<0.1 mg/mL at pH 7.4) .
- Stability : Hydrolytically stable at pH 5–7 for 24 hours but degrades in alkaline conditions (pH >8) due to chloride displacement. Store desiccated at –20°C to prevent moisture absorption .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in receptor binding?
- Analog Synthesis : Replace substituents systematically (Table 1). For example:
| Analog Structure | Modification | Impact on Activity | Reference |
|---|---|---|---|
| N-{1-[4-Fluorophenyl]ethyl} | Fluorine substitution | Increased metabolic stability | |
| N-{1-[4-Methoxyphenyl]ethyl} | Methoxy group | Enhanced solubility |
- Biological Assays : Test analogs against target receptors (e.g., orexin-1) using radioligand binding assays to quantify IC50 values .
Q. What computational strategies are effective in predicting the binding affinity of this compound to neurological targets?
- Molecular Docking : Use the InChI key (LMIVOOIKJMVTTG-UHFFFAOYSA-N) to model interactions with orexin-1 receptors. Prioritize hydrogen bonds between the acetamide carbonyl and Tyr₃₁₈ .
- MD Simulations : Assess stability of the ligand-receptor complex in a lipid bilayer over 100 ns. Analyze RMSD and binding free energy (MM-GBSA) to rank analogs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration differences (1 mM vs. 10 µM) .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and in vitro functional assays (e.g., calcium flux for GPCR targets) .
Methodological Notes
- Synthetic Reproducibility : Always confirm amine purity via TLC before reaction. Trace impurities (e.g., moisture) can reduce yields by 20–30% .
- Data Interpretation : Cross-reference NMR shifts with PubChem data (CID 16226813) to validate assignments .
- Safety : Use PPE (gloves, goggles) due to potential lachrymatory effects of chloroacetamide intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
